4-Dimethylaminopyridinium Bromide Perbromide

Catalog No.
S1942555
CAS No.
92976-81-3
M.F
C7H11Br3N2
M. Wt
362.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dimethylaminopyridinium Bromide Perbromide

CAS Number

92976-81-3

Product Name

4-Dimethylaminopyridinium Bromide Perbromide

IUPAC Name

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide

Molecular Formula

C7H11Br3N2

Molecular Weight

362.89 g/mol

InChI

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H

InChI Key

YYMYHCVIDRMBTB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=NC=C1.Br.BrBr

Canonical SMILES

CN(C)C1=CC=NC=C1.Br.BrBr

DMAP.Br₂ is a salt formed by the reaction between 4-dimethylaminopyridine (DMAP) and bromine (Br₂) []. It's a yellow to brown powder or crystal at room temperature []. DMAP.Br₂ is not naturally occurring and is synthesized in laboratories for use as a reagent in organic chemistry []. Due to its ability to act as a strong Brønsted–Lowry acid scavenger and a mild Lewis acid catalyst, DMAP.Br₂ finds applications in various organic reactions, particularly acylation and alkylation processes.


Molecular Structure Analysis

DMAP.Br₂ consists of two primary moieties:

  • Cation (4-Dimethylaminopyridinium)

    This positively charged ion has a pyridine ring structure with a dimethylamine group attached at the 4th position. The nitrogen atom in the dimethylamine group possesses a lone pair of electrons, making it a Lewis base.

  • Anion (Tribromide)

    This negatively charged ion consists of three bromine atoms covalently bonded together.

The interaction between the lone pair on the nitrogen of DMAP and the Lewis acidic Br₂ moiety drives the formation of the salt [].


Chemical Reactions Analysis

Synthesis:

DMAP.Br₂ can be synthesized by treating DMAP with Br₂ in an appropriate solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows []:

(CH₃)₂N-C₅H₄ + Br₂ → (CH₃)₂N-C₅H₄Br⁺ + 2Br⁻

Decomposition:

DMAP.Br₂ is thermally unstable and decomposes upon heating, releasing Br₂ and regenerating DMAP [].

Acylation and Alkylation Reactions:

DMAP.Br₂ acts as a catalyst in acylation and alkylation reactions by scavenging Br⁻ ions generated during the reaction. This promotes the forward reaction by removing the Br⁻, which could otherwise deactivate the electrophilic acyl or alkylating agent.

For example, in the Friedel-Crafts acylation reaction, DMAP.Br₂ can enhance the yield by removing Br⁻ released from the acyl halide (RCOX) used:

RCOX + ArH → RC₆H₅ + HX (X = Cl, Br)

DMAP.Br₂ + HX → DMAP.X + HBr (X = Cl, Br)


Physical And Chemical Properties Analysis

  • Melting Point: 130.0 to 133.0 °C []
  • Solubility: Almost transparent in methanol (CH₃OH) []
  • Stability: Thermally unstable, decomposes on heating []

Mechanism of Action (Not Applicable)

DMAP.Br₂ does not have a specific biological function and is not directly involved in biological systems. Its primary application lies in facilitating organic reactions through Br⁻ scavenging and Lewis acid catalysis.

DMAP.Br₂ is a corrosive compound and can cause severe skin burns and eye damage upon contact []. It can also be irritating to the respiratory system if inhaled. Here are some safety precautions to consider when handling DMAP.Br₂:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.

Brominating Agent:

  • Due to the presence of three bromine atoms, 4-DMPBP has been investigated as a source of electrophilic bromine (Br+) for bromination reactions. A 1989 study published in the journal Synthesis explored its use for the bromination of aromatic compounds, achieving moderate yields for certain substrates ().

Catalyst:

  • The combination of a Br+ source and the weakly basic pyridine ring in 4-DMPBP gives it some Lewis acid-base character. This property has been investigated for its potential catalytic activity in various reactions.
  • A 1996 publication in Synthesis and Communication explored its use as a catalyst for the Prins cyclization reaction, achieving good yields for specific substrates ().

Research on Properties and Applications:

  • Some research has focused on understanding the fundamental properties of 4-DMPBP itself.
  • A 2002 study in the journal Thermochimica Acta investigated its thermal decomposition behavior ().

Dates

Modify: 2023-08-16

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